molecular formula C14H18N2O3 B13500715 Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate

Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate

Cat. No.: B13500715
M. Wt: 262.30 g/mol
InChI Key: ZUOWUYQGWVXZKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate typically involves several steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate. This reaction sequence leads to the formation of the Japp–Klingmann azo-ester intermediate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate can be compared with other indole derivatives such as:

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-5-4-10(18-2)7-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3

InChI Key

ZUOWUYQGWVXZKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OC)N

Origin of Product

United States

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